1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole
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Description
Scientific Research Applications
Chemical Synthesis and Catalysis
Pyrazole derivatives have been synthesized through various methods, including Rhodium-catalyzed oxidative coupling reactions. These reactions involve the regioselective cleavages of multiple C-H bonds, indicating the compound's utility in the development of novel organic synthesis methodologies (Umeda et al., 2011).
Organic Electronics and Fluorescent Materials
Pyrazoline compounds, closely related to pyrazoles, have been synthesized and demonstrated to exhibit intense fluorescence, making them candidates for use in organic electronics and as fluorescent dyes (Bai et al., 2007). This suggests the potential of 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole in the development of new organic light-emitting diodes (OLEDs) and fluorescent materials.
Photophysical Properties
The preparation and photochemical properties of certain pyrazolines have shown that these compounds can exhibit excellent fluorescent whitening properties when applied to specific materials, such as wool (Lin et al., 1977). This underscores the compound's utility in material science, particularly in enhancing the photophysical properties of textiles.
Anticorrosive Applications
In the realm of materials science, pyrazole derivatives have also been investigated for their corrosion inhibition properties, offering protection for metals in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
1,5-diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O/c1-2-13-25-17-16(14-9-5-3-6-10-14)24(15-11-7-4-8-12-15)23-18(17)19(20,21)22/h1,3-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHUWEUEMPGHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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